Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate
CAS No.: 175135-71-4
Cat. No.: VC20906506
Molecular Formula: C13H12F2N2O2
Molecular Weight: 266.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175135-71-4 |
|---|---|
| Molecular Formula | C13H12F2N2O2 |
| Molecular Weight | 266.24 g/mol |
| IUPAC Name | ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3 |
| Standard InChI Key | WVZDFYXWWMSKSH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C |
Introduction
Structural Characteristics and Identification
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole derivatives class, characterized by a heterocyclic structure with various functional groups. This section examines its structural elements and identifying properties.
Chemical Identity and Structure
The compound is defined by its unique combination of functional groups attached to a pyrazole ring core. The presence of the difluorophenyl group, methyl group, and ethyl ester group creates a distinctive chemical entity with specific interactions and properties.
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| CAS Number | 175135-71-4 |
| Molecular Formula | C₁₃H₁₂F₂N₂O₂ |
| Molecular Weight | 266.24 g/mol |
| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate |
| Other Names | 1H-Pyrazole-4-carboxylic acid, 1-(2,4-difluorophenyl)-5-methyl-, ethyl ester |
| The structure consists of a pyrazole ring with a methyl substituent at position 5, an ethyl carboxylate group at position 4, and a 2,4-difluorophenyl group at position 1. This arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and biological activity. |
Physical Properties
Understanding the physical properties of this compound is essential for its handling, storage, and application in various research settings.
Table 2: Physical Properties
Chemical Reactivity and Behavior
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate exhibits diverse chemical behaviors that make it valuable in various synthetic pathways and applications.
Reaction Capabilities
The compound can participate in multiple reaction types, demonstrating its versatility in chemical transformations. These reactions are influenced by the electronic and steric effects of its constituent functional groups.
Table 3: Key Reaction Types
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Targeting functional groups like the ethyl ester | Carboxylic acid derivatives |
| Reduction | Reduction of the ester group | Alcohol derivatives |
| Substitution | Involving the pyrazole ring or phenyl substituents | Various functionalized derivatives |
| Hydrolysis | Cleavage of the ethyl ester | Carboxylic acid formation |
| These reaction pathways enable the modification of the compound to create derivatives with altered properties and functions, expanding its utility in medicinal chemistry and materials science. |
Stability Considerations
Synthesis Methods and Approaches
The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate involves several strategic approaches, building on established methods for pyrazole derivatives.
Related Synthetic Procedures
Knowledge of related synthetic procedures can inform approaches to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. For example, the synthesis of ethyl pyrazole-4-carboxylate, a related compound, provides valuable insights:
Table 4: Representative Synthesis of Related Compound
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Use of tert-butyl nitrite and copper(II) bromide
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Reaction in acetonitrile
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Temperatures around 60-65°C
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Yields ranging from 66-81%
These approaches could be adapted for the target compound by incorporating the appropriate substitution patterns and functional groups.
Biological Activity and Pharmacological Properties
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate demonstrates promising biological activities that make it relevant to pharmaceutical research and development.
Kinase Inhibition Properties
One of the most notable biological activities of this compound is its potential as a kinase inhibitor, particularly against the Akt family of kinases. Research indicates significant inhibitory activity:
Table 5: Kinase Inhibition Profile
| Target | IC₅₀ Value | Significance |
|---|---|---|
| Akt1 | Approximately 61 nM | Strong affinity |
| Other kinases | Not fully characterized | Requires further investigation |
| This inhibitory activity suggests potential involvement in modulating signaling pathways related to cell proliferation and survival, which could be relevant for therapeutic applications. |
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features:
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The 2,4-difluorophenyl group may enhance lipophilicity and membrane permeability
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The pyrazole core provides a scaffold for target binding
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The ethyl ester group could influence bioavailability and metabolic stability
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The methyl substituent may affect binding orientation and interaction with biological targets
Understanding these structure-activity relationships is crucial for optimizing the compound's properties for specific biological applications .
Applications in Research and Industry
Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has diverse applications across multiple fields, leveraging its unique chemical properties and biological activities.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable building block and potential pharmacophore for drug development:
Table 7: Medicinal Chemistry Applications
| Application | Basis | Research Status |
|---|---|---|
| Pesticide Development | Biological activity against target organisms | Exploratory |
| Herbicide Formulation | Potential interference with plant biochemical pathways | Early research |
| These applications leverage the compound's biological activity to address agricultural challenges, though specific efficacy and safety profiles would require comprehensive evaluation. |
Material Science Applications
In material science, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate serves as a precursor for advanced materials with specialized properties:
Table 9: Material Science Applications
| Material Type | Property Contribution | Potential Uses |
|---|---|---|
| Fluorescent Materials | Structure provides fluorescence capabilities | Sensing and imaging |
| Conductive Materials | Electronic properties contribute to conductivity | Electronic components |
| The compound's structural features, particularly the aromatic systems and functional groups, contribute to these material properties, making it valuable in the development of advanced materials with specific characteristics. |
Comparison with Related Compounds
Understanding Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate in relation to similar compounds provides valuable context for its properties and applications.
Structural Analogues
Several structural analogues share similarities with this compound, with variations in substitution patterns and functional groups:
Table 10: Structural Analogues Comparison
Activity Comparisons
The biological activities of these related compounds provide insight into structure-activity relationships:
Table 11: Activity Profile Comparisons
Current Research Trends and Future Directions
Research on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate continues to evolve, with several promising directions for future investigation.
Emerging Research Areas
Current research focuses on several key areas:
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Detailed characterization of biological activities, particularly in enzyme inhibition
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of structure-activity relationships through systematic modifications
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Investigation of potential applications in emerging therapeutic areas
These research directions aim to expand understanding of the compound's properties and applications, enhancing its utility in various fields .
Future Perspectives
Future research on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate may explore:
Table 12: Future Research Directions
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